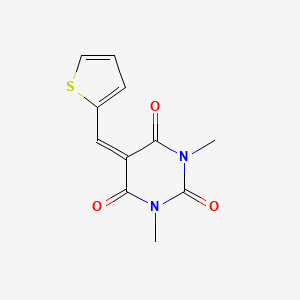
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione
カタログ番号 B2412194
CAS番号:
198276-19-6
分子量: 250.27
InChIキー: FCFBADHQUMJAOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sensitive colorimetric L-chemosensor . It was developed by Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety . The sensor displayed a high colorimetric Cu (II)X 2 response .
Synthesis Analysis
The compound was synthesized by a Knoevenagel combination of barbituric acid with thiophene aldehyde chelating moiety .Molecular Structure Analysis
The structure of the L-chemosensor was confirmed by single-crystal X-ray diffraction, elemental analysis, and molecular spectroscopic tools such as UV–Vis, Fourier transform infra-red, 1 H, and 13 1 3 C nuclear magnetic resonance (NMR) spectroscopy . The structural optimized parameters of the ligand matched the crystallographic data .Chemical Reactions Analysis
The sensor displayed a high colorimetric Cu (II)X 2 response . A dramatic methanol color change was recorded depending on anion type .Physical And Chemical Properties Analysis
The thermal stability of the L-chemosensor was experimentally evaluated by thermogravimetric analysis . Electronic absorption in several solvents and 1 H NMR were correlated with the computed spectra in the gaseous state .科学的研究の応用
Molecular Structure and Detection Applications
- Quantum Chemical Insight : This compound has been studied for its molecular structure using quantum chemical insights. A sensitive colorimetric L-chemosensor using this compound has been developed for detecting copper(II) anions. The sensor displays a high colorimetric Cu(II)X2 response, with a notable color change in methanol depending on anion type. This study showcases the potential of this compound in molecular detection applications (Barakat et al., 2017).
Synthesis and Protein Interaction
- Efficient Synthesis and Interaction with β-Lactoglobulin : An efficient method for synthesizing variants of this compound has been developed. These synthesized compounds have shown interesting properties, such as free rotation around the bond linking two heterocyclic moieties, and some of them demonstrated binding properties with the milk protein β-lactoglobulin. This opens up potential research pathways in understanding protein-ligand interactions (Sepay et al., 2016).
Solvatochromism and Merocyanine Dye Applications
- Solvatochromic Response : A study has been conducted on a new merocyanine dye based on this compound. The dye's solvatochromic response in various solvents has been measured and analyzed. This research indicates the compound’s utility in developing dyes with specific solvatochromic properties, which can be applied in various scientific fields (El-Sayed & Spange, 2007).
Structural Analysis and Hydrogen Bonding
- Structure and Hydrogen Bonding : Detailed structural analysis of derivatives of this compound has been done, including the study of intermolecular interactions and hydrogen bonding patterns. Such research is crucial for understanding the chemical and physical properties of these compounds, which can be leveraged in material science and pharmaceutical applications (da Silva et al., 2005).
Catalyst-Free Synthesis
- Catalyst-Free Synthesis : Research has been done on the catalyst-free synthesis of diversely substituted compounds involving this chemical. This indicates its potential in eco-friendly and efficient synthetic processes, important for green chemistry applications (Brahmachari & Nayek, 2017).
作用機序
特性
IUPAC Name |
1,3-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFBADHQUMJAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CS2)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(thiophen-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

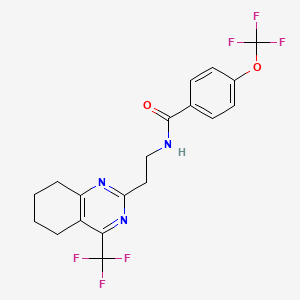
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2412117.png)
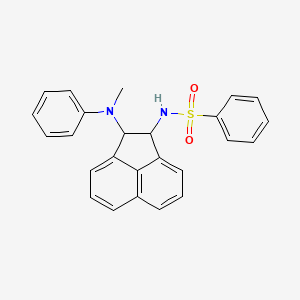
![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2412119.png)
![N-benzyl-N-[6-(butan-2-yl)-1,3-benzothiazol-2-yl]-2-chloroacetamide](/img/structure/B2412120.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)
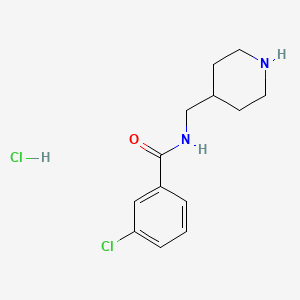

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)
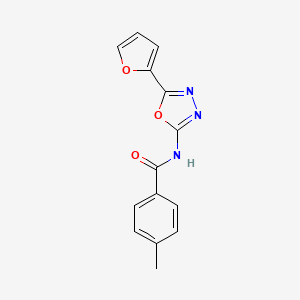
![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)